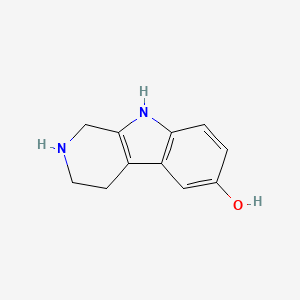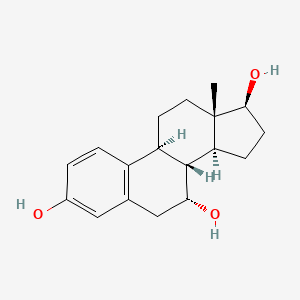
Batelapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Batelapine, also known by its developmental code name CGS-13429, is a structural analogue of clozapine. It was investigated as a potential antipsychotic compound. This compound belongs to the class of triazolobenzodiazepines and has a molecular formula of C16H20N6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Batelapine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of desmethyl metabolites.
Substitution: Substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions such as temperature and solvents depend on the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound include its N-oxide and desmethyl metabolites .
Scientific Research Applications
Batelapine was primarily investigated for its potential use as an antipsychotic. It was studied for its effects on psychotic disorders, but the research was discontinued before it reached clinical trials
Mechanism of Action
Batelapine exerts its effects by interacting with neurotransmitter receptors in the brain. It is a structural analogue of clozapine, suggesting that it may act on similar molecular targets, such as dopamine and serotonin receptors. The exact pathways and molecular targets involved in this compound’s mechanism of action are not fully elucidated .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Batelapine is a structural analogue of clozapine, sharing similarities in its chemical structure and potential antipsychotic effects.
Olanzapine: Another antipsychotic compound with a similar tricyclic structure.
Quetiapine: A compound with a similar mechanism of action, targeting dopamine and serotonin receptors
Uniqueness
This compound’s uniqueness lies in its specific triazolobenzodiazepine structure, which differentiates it from other antipsychotic compounds. due to its discontinued development, its full potential and unique properties remain unexplored .
Properties
CAS No. |
95634-82-5 |
|---|---|
Molecular Formula |
C16H20N6 |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)-11H-[1,2,4]triazolo[1,5-c][1,3]benzodiazepine |
InChI |
InChI=1S/C16H20N6/c1-12-17-15-11-13-5-3-4-6-14(13)18-16(22(15)19-12)21-9-7-20(2)8-10-21/h3-6H,7-11H2,1-2H3 |
InChI Key |
PUHMYHQVPODHCZ-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C |
Canonical SMILES |
CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C |
Key on ui other cas no. |
95634-82-5 |
Synonyms |
2-methyl-5-(4-methyl-1-piperazinyl)-11H-(1,2,4)triazolo(1,5-C)(1,3)benzodiazepine batelapine CGS 13429 CGS-13429 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(5R,6S,7R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1216286.png)

